molecular formula C13H20N2O B1371665 (3-Amino-1-benzylpiperidin-3-yl)methanol CAS No. 885268-85-9

(3-Amino-1-benzylpiperidin-3-yl)methanol

Cat. No.: B1371665
CAS No.: 885268-85-9
M. Wt: 220.31 g/mol
InChI Key: QEWVFFOOCJNJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important structural motifs in medicinal chemistry and drug design. nih.govresearchgate.net This scaffold is prevalent in a vast number of natural products, particularly alkaloids, and is a core component in numerous pharmaceuticals. nih.govresearchgate.netnih.gov Its derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and treatments for Alzheimer's disease. nih.govencyclopedia.pubnih.gov

The utility of the piperidine scaffold stems from several key factors:

Structural Versatility: The saturated, sp3-hybridized nature of the ring allows for a well-defined three-dimensional arrangement of substituents, which is crucial for precise interactions with biological targets. researchgate.netrsc.org

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can modulate a molecule's solubility, lipophilicity, and pharmacokinetic properties. thieme-connect.com

Synthetic Accessibility: A wide variety of synthetic methods exist for the construction and functionalization of the piperidine ring, making it a readily accessible building block for chemists. nih.gov

Compounds like (3-Amino-1-benzylpiperidin-3-yl)methanol are examples of "substituted piperidines," where the core ring is decorated with various functional groups to create molecules with specific properties. The benzyl (B1604629) group on the nitrogen atom and the amino and methanol (B129727) groups at the 3-position are crucial modifications that define the compound's chemical character and potential utility as a synthetic intermediate.

Below is a table of selected well-known pharmaceuticals that feature the piperidine core structure, illustrating its broad therapeutic importance.

Drug NameTherapeutic ClassFunction of Piperidine Moiety
Donepezil Alzheimer's DiseaseForms a key part of the molecule that interacts with the acetylcholinesterase enzyme. nih.govijnrd.org
Methylphenidate ADHD TreatmentThe piperidine ring is central to the compound's stimulant activity.
Fentanyl Opioid AnalgesicThe 4-anilidopiperidine structure is essential for its potent analgesic effects.
Haloperidol AntipsychoticThe piperidine scaffold is crucial for its dopamine (B1211576) receptor antagonist activity.
Risperidone AntipsychoticContains a piperidine ring that contributes to its binding affinity at serotonin (B10506) and dopamine receptors.

Overview of the Amino Alcohol Functional Group in Synthetic Strategies

Amino alcohols are organic compounds containing both an amine (-NH2) and a hydroxyl (-OH) group. scbt.com This bifunctional nature makes them exceptionally versatile intermediates and building blocks in organic synthesis. scbt.com The compound this compound, which features a primary amine and a primary alcohol attached to the same carbon atom of the piperidine ring, is a characteristic example of a 1,2-amino alcohol derivative.

The strategic importance of the amino alcohol motif includes:

Chiral Auxiliaries and Ligands: Enantiomerically pure amino alcohols are widely used as chiral ligands in asymmetric catalysis and as chiral auxiliaries to control the stereochemical outcome of reactions. alfa-chemistry.com

Synthetic Precursors: They are precursors for the synthesis of other important molecules, including amino acids, peptides, and more complex bioactive compounds. scbt.comalfa-chemistry.com The dual functionality allows for selective reactions at either the amine or the alcohol, providing a handle for building molecular complexity. diva-portal.orgdiva-portal.org

Modulation of Physical Properties: The presence of both -NH2 and -OH groups allows for extensive hydrogen bonding, which influences properties like boiling point, solubility, and crystal packing. alfa-chemistry.com

Biochemical Significance: This functional group is integral to many biological molecules, including neurotransmitters (e.g., norepinephrine) and sphingolipids, and is often involved in studying metabolic pathways and enzyme functions. scbt.com

The synthesis of amino alcohols can be challenging, particularly when stereocontrol is required. nih.gov Common strategies include the reduction of α-amino ketones, ring-opening of epoxides with amines, or asymmetric aminohydroxylation of alkenes. diva-portal.org

Structural Features and Stereochemical Considerations for Substituted Piperidines

The three-dimensional structure of substituted piperidines is a critical factor in their function, especially in a biological context. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

For a compound like this compound, several stereochemical aspects are noteworthy:

Chirality: The C3 carbon atom, which bears both the amino group and the hydroxymethyl group, is a stereocenter. This means the compound can exist as a pair of enantiomers (R and S forms). The specific stereochemistry can dramatically affect biological activity.

Diastereoselectivity in Synthesis: The synthesis of substituted piperidines often requires careful control to achieve the desired relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry. acs.orgnih.govacs.org Synthetic strategies often involve stereocontrolled cyclization reactions, hydrogenation of substituted pyridines, or modifications of chiral precursors like amino acids. nih.govacs.orgresearchgate.net Achieving high stereocontrol is a major focus in modern synthetic chemistry, as different stereoisomers of a drug can have different efficacy and safety profiles. rsc.orgrsc.org

The specific arrangement of the amino, methanol, and benzyl groups in space defines the unique shape and chemical properties of this compound, making it a distinct building block for further chemical synthesis.

Below is a table summarizing the key chemical data for the parent compound.

PropertyValue
Compound Name This compound
CAS Number 885268-85-9
Molecular Formula C13H20N2O uni.lu
Molecular Weight 220.31 g/mol bldpharm.com
InChIKey QEWVFFOOCJNJEO-UHFFFAOYSA-N uni.lu
Structure A piperidine ring with a benzyl group on the nitrogen at position 1, and both an amino group and a methanol (-CH2OH) group at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-1-benzylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13(11-16)7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWVFFOOCJNJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670453
Record name (3-Amino-1-benzylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-85-9
Record name 3-Amino-1-(phenylmethyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-1-benzylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Amino 1 Benzylpiperidin 3 Yl Methanol and Its Analogs

Regiospecific and Stereoselective Synthesis Approaches to the Piperidine (B6355638) Core

The precise control over the arrangement of atoms in three-dimensional space is a fundamental challenge in the synthesis of chiral piperidine derivatives. Regiospecificity ensures that reactions occur at the desired position on a molecule, while stereoselectivity governs the formation of a specific stereoisomer. The following subsections explore key methodologies that address these challenges in the synthesis of the piperidine core of (3-Amino-1-benzylpiperidin-3-yl)methanol and related structures.

The ring-opening of epoxides is a powerful transformation in organic synthesis, allowing for the introduction of a wide range of functionalities with defined stereochemistry. thieme-connect.deresearchgate.net In the context of piperidine synthesis, epoxypiperidines serve as versatile intermediates. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to 1,2-difunctionalized products. thieme-connect.dekhanacademy.org The regioselectivity of this ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile and catalyst employed.

A significant advancement in the regioselective aminolysis of epoxypiperidines involves the use of diisobutylaluminum amides (DIBAL-NR1R2). exlibrisgroup.com These reagents, formed from the interaction of diisobutylaluminum hydride (DIBAL-H) with primary or secondary amines, have demonstrated remarkable efficacy in controlling the site of nucleophilic attack on the epoxide ring. exlibrisgroup.comresearchgate.net Specifically, the reaction of 1-benzyl-3,4-epoxypiperidine with DIBAL-NR1R2 at room temperature leads to the regiospecific formation of trans-3-amino-1-benzylpiperidin-4-ols. exlibrisgroup.comresearchgate.net This outcome is notable as it contrasts with other Lewis acid-catalyzed aminolysis reactions of the same substrate, which typically yield the isomeric trans-4-amino-1-benzylpiperidin-3-ols. exlibrisgroup.comresearchgate.net

The regioselectivity observed with DIBAL-NR1R2 is attributed to the "hard" Lewis acidic nature of the aluminum center, which coordinates to the epoxide oxygen, and the subsequent delivery of the amide nucleophile. exlibrisgroup.comresearchgate.net This method provides a convenient and direct route to trans-3-amino-4-hydroxypiperidines, which are valuable intermediates for further synthetic elaborations. researchgate.net

Table 1: Regioselective Ring Opening of 1-benzyl-3,4-epoxypiperidine with DIBAL-NR1R2

Amine (HNR1R2) Product Yield (%)
Diethylamine trans-3-(Diethylamino)-1-benzylpiperidin-4-ol 75
Dibenzylamine trans-3-(Dibenzylamino)-1-benzylpiperidin-4-ol 80
Piperidine trans-1-Benzyl-3-(piperidin-1-yl)piperidin-4-ol 82
Morpholine trans-4-(1-Benzyl-4-hydroxypiperidin-3-yl)morpholine 85

Nucleophilic Ring Opening Reactions of Epoxypiperidines

Stereochemical Investigations of Epoxypiperidine Cleavage Processes

The nucleophilic ring-opening of epoxides is generally an SN2-type reaction, proceeding with inversion of configuration at the center of attack. youtube.com This stereospecificity is crucial for the synthesis of enantiomerically pure piperidine derivatives. In the case of the DIBAL-NR1R2 mediated aminolysis of 1-benzyl-3,4-epoxypiperidine, the reaction proceeds via a backside attack of the amide nucleophile at the C3 position of the epoxide. This results in the formation of the trans diastereomer exclusively, where the amino and hydroxyl groups are on opposite sides of the piperidine ring. exlibrisgroup.comresearchgate.net

The stereochemical outcome is a direct consequence of the reaction mechanism. The coordination of the Lewis acidic aluminum to the epoxide oxygen activates the epoxide for nucleophilic attack. The bulky diisobutylaluminum group likely directs the incoming amine nucleophile to the less hindered face of the epoxide, leading to the observed stereoselectivity. These stereochemical investigations are fundamental to understanding and predicting the outcomes of such reactions, enabling the rational design of synthetic routes to complex targets. researchgate.net

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. acs.org This technique utilizes chiral transition metal catalysts, most commonly based on rhodium or iridium, to deliver hydrogen to a prochiral unsaturated substrate in a stereoselective manner. acs.orgrsc.org For the synthesis of chiral 3-aminopiperidine derivatives, the asymmetric hydrogenation of enamides has emerged as a particularly effective strategy. researchgate.net

An efficient route to enantioenriched 3-aminopiperidine derivatives has been developed through the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides. researchgate.net This approach provides access to both enantiomers of the valuable 3-aminopiperidine moiety, a key structural unit in many biologically active compounds. researchgate.netbeilstein-journals.org The success of this method relies on the careful selection of a chiral phosphine (B1218219) ligand to coordinate with the rhodium catalyst, thereby creating a chiral environment that directs the hydrogenation to one face of the enamide double bond. researchgate.net

Under optimized conditions, the desired 3-aminopiperidine derivatives can be obtained in high yields and with excellent enantiomeric excesses. researchgate.net For instance, the hydrogenation of specific enamides using a Rhodium/JoSoPhos catalyst system has been shown to produce the corresponding saturated amides with up to 96% enantiomeric excess after a single crystallization. researchgate.net The nature of the substituent on the enamide nitrogen can influence the enantioselectivity of the reaction. researchgate.net

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-Benzylpiperidin-3-yl)-enamides

Enamide Substituent (R) Ligand Yield (%) Enantiomeric Excess (ee, %)
Methyl (S,P)-JoSoPhos 92 96 (after crystallization)
Isopropyl (S,P)-JoSoPhos >99 94
Phenyl (S,P)-JoSoPhos >99 92

Asymmetric Hydrogenation Strategies for Chiral Piperidine Amines

Efficient Enantioselective Access to 3-Aminopiperidine Derivatives

The rhodium-catalyzed asymmetric hydrogenation of enamides represents a highly efficient and practical method for accessing enantiomerically pure 3-aminopiperidine derivatives. researchgate.net This strategy is attractive due to its high atom economy, operational simplicity, and the ability to generate products with high levels of stereocontrol. researchgate.net The resulting N-acylated 3-aminopiperidines can then be deprotected to afford the free amines, which are versatile building blocks for the synthesis of more complex molecules.

The broad applicability of this method allows for the preparation of a diverse range of 3-aminopiperidine analogs by simply varying the structure of the starting enamide. This flexibility is crucial for the generation of compound libraries for drug discovery and for the synthesis of specific target molecules with desired pharmacological properties. The development of such enantioselective catalytic methods is a significant step forward in the synthesis of chiral piperidine-containing pharmaceuticals.

Oxidative Amination of Non-Activated Alkenes for Substituted Piperidine Ring Formation

The formation of the substituted piperidine core is a key challenge in the synthesis of this compound. Oxidative amination of non-activated alkenes has emerged as a powerful strategy for constructing C-N bonds and accessing nitrogen-containing heterocycles. chemrxiv.orgchemrxiv.org This approach can involve the direct insertion of a nitrogen atom into a carbon-carbon double bond to generate intermediates that can be converted to desired amine products. chemrxiv.orgchemrxiv.org

Recent methodologies have focused on palladium-catalyzed oxidative amination of unactivated olefins. researchgate.net These reactions can proceed via an allylic C(sp³)–H activation followed by nucleophilic amination, allowing for the synthesis of various allylamines. researchgate.net Intramolecular versions of this reaction have been successfully applied to create tetrahydropyrrole and piperidine derivatives. researchgate.net Another approach utilizes a combination of photoredox and copper catalysis to achieve the intermolecular oxidative amination of unactivated alkenes. rsc.org This dual catalytic system enables the generation of amidyl radicals which can add to alkenes, ultimately forming allylic amines with high functional group tolerance under mild conditions. rsc.org These methods represent a significant advance, as the direct coupling of unactivated alkenes with simple amines has been a long-standing challenge in organic synthesis. researchgate.net

Catalytic SystemAlkene TypeKey FeaturesResulting Product Type
Palladium / Ligand / QuinoneUnactivated OlefinsC(sp³)–H activation, good yields, excellent regio- and stereoselectivity. researchgate.netSecondary Allylic Amines, Piperidines (intramolecular) researchgate.net
Photoredox / CopperUnactivated AlkenesAmidyl radical addition, mild conditions, high functional group tolerance. rsc.orgAllylic Amines rsc.org
Nitrogen Atom InsertionUnactivated AlkenesComplete C=C bond cleavage, forms aza-allenium intermediates. chemrxiv.orgchemrxiv.orgNitriles or Amidines chemrxiv.orgchemrxiv.org

Multi-Step Linear Syntheses from Chiral Pool Precursors

The chiral pool approach, which utilizes readily available enantiomerically pure starting materials like amino acids, is a highly attractive strategy for the asymmetric synthesis of complex molecules. mdpi.com L-glutamic acid, a naturally occurring α-amino acid, serves as a versatile chiral precursor for the enantiomerically pure 3-amino substituted piperidine scaffold. researchgate.net

A facile, multi-step synthesis begins with L-glutamic acid. researchgate.net The initial step involves the esterification of both carboxylic acid groups. This can be achieved in a one-pot reaction using thionyl chloride in methanol (B129727) to quantitatively yield the corresponding diester. researchgate.net Following esterification, the amino group is protected, typically with a tert-butyloxycarbonyl (Boc) group, using (Boc)₂O and triethylamine. researchgate.net

The subsequent key transformation is the reduction of the diester to a diol. Sodium borohydride (B1222165) (NaBH₄) has been shown to be an effective reagent for this reduction, converting the N-Boc protected diester into the corresponding diol. researchgate.net This sequence provides a chiral diol intermediate ready for cyclization. A similar five-step reaction sequence starting from D-glutamic acid can be employed to prepare the (R)-enantiomer of 3-aminopiperidine hydrochloride. google.com

Synthetic Sequence from L-Glutamic Acid

Step Reaction Reagents Key Outcome
1 Diesterification SOCl₂ / Methanol Protection of both carboxylic acids as methyl esters. researchgate.net
2 N-Boc Protection (Boc)₂O / Triethylamine Protection of the primary amine. researchgate.net

With the chiral diol in hand, the next stage involves activating the two hydroxyl groups to facilitate intramolecular cyclization. This is commonly achieved by converting the diol into a ditosylate intermediate using tosyl chloride. researchgate.net

Strategic Incorporation of the N-Benzyl Moiety and 3-Amino-3-hydroxymethyl Functionality

The synthesis of this compound requires the specific installation of three key functionalities on the piperidine ring: the N-benzyl group, the C3-amino group, and the C3-hydroxymethyl group.

The N-benzyl moiety is strategically introduced during the cyclization step. As described previously, using benzylamine (B48309) as the nucleophile to react with the ditosylate intermediate directly installs the benzyl (B1604629) group onto the piperidine nitrogen, forming the 1-benzylpiperidine (B1218667) core in a single, efficient step.

The 3-amino and 3-hydroxymethyl functionalities originate from the chiral precursor, L-glutamic acid. The α-amino group of glutamic acid becomes the C3-amino group in the final product. It is protected as an N-Boc carbamate (B1207046) during the synthesis to prevent unwanted side reactions. researchgate.net The two carboxylic acid groups of glutamic acid are the precursors to the C3-hydroxymethyl group and the C5-methylene group that becomes part of the piperidine ring. After the formation of the N-Boc protected 1-benzyl-3-carboxypiperidine derivative, the remaining carboxylic acid at the C3 position can be reduced (e.g., using a reducing agent like lithium aluminum hydride) to the hydroxymethyl group. Finally, deprotection of the Boc group yields the free amine, completing the synthesis of the target 3-amino-3-hydroxymethyl functionality.

Optical Resolution Techniques for Chiral Piperidine Intermediates and Derivatives

When a synthesis results in a racemic mixture of piperidine derivatives, optical resolution is necessary to separate the enantiomers. wikipedia.org Chiral resolution is a critical process for producing optically active compounds. wikipedia.org

One of the most common and reliable methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgnii.ac.jp This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically an optically active acid. wikipedia.orggoogle.com The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. nii.ac.jp

This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. wikipedia.org After separation, the resolving agent can be removed, often by simple acid-base extraction, to yield the pure enantiomer. wikipedia.org

Optically active acids like mandelic acid and derivatives of tartaric acid are frequently used as resolving agents for racemic piperidine derivatives. google.com For instance, (S)-mandelic acid can be used to resolve racemic ethyl nipecotate, where it forms diastereomeric salts with the (R) and (S) enantiomers of the piperidine. google.com The choice of resolving agent and solvent is crucial and often requires empirical screening to achieve efficient separation. wikipedia.org

Common Resolving Agents for Piperidine Derivatives

Resolving Agent Type Application Example Reference
(S)-Mandelic Acid Chiral Carboxylic Acid Resolution of racemic ethyl nipecotate. google.com google.com
(R)-Mandelic Acid Chiral Carboxylic Acid Resolution of racemic ethyl nipecotate. google.com google.com
Di-benzoyl-L-tartaric acid Chiral Carboxylic Acid Resolution of racemic ethyl nipecotate. google.com google.com

Resolution of Piperidin-3-ylcarbamate Compounds for High Optical Purity

The synthesis of enantiomerically pure piperidine derivatives is crucial for the development of pharmaceuticals. One effective strategy for obtaining chiral 3-aminopiperidine is the optical resolution of a racemic mixture of its carbamate-protected precursor, piperidin-3-ylcarbamate. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their differential solubility.

A particularly successful approach involves the use of optically active mandelic acid to resolve racemic piperidin-3-ylcarbamate compounds where the amino group is protected by an ethoxycarbonyl or a t-butoxycarbonyl (Boc) group. google.comgoogle.com The process typically involves mixing the racemic carbamate with an optically active form of mandelic acid (either R- or S-mandelic acid) in a suitable solvent. google.com The choice of solvent is critical and can range from 1 to 50 liters per kilogram of the piperidin-3-ylcarbamate compound, with a preference for 3 to 30 liters to optimize the solubility of the resulting diastereomeric salt. google.comgoogle.com

The amount of optically active mandelic acid used is generally at least 0.5 moles per mole of the racemic carbamate, with a range of 0.9 to 2 moles being preferable for reasons of yield and economic efficiency. google.com The optical purity of the mandelic acid itself should be high, preferably 90% enantiomeric excess (%ee) or greater, to ensure high optical purity in the final product. google.com

Upon mixing the components, one diastereomer preferentially crystallizes from the solution. This salt is then isolated by filtration. The desired enantiomer of the piperidin-3-ylcarbamate is subsequently liberated from the salt, often by treatment with a base. This method has been shown to produce piperidin-3-ylcarbamates with high optical purity, typically 90%ee or higher. google.com For instance, the resolution of t-butyl piperidin-3-ylcarbamate using this technique has yielded the (R)-enantiomer with an optical purity of 99.8%ee. google.com The resolving agent, mandelic acid, can often be recovered from the mother liquor and recycled, adding to the efficiency of the process. google.com

Table 1: Key Parameters for the Optical Resolution of t-Butyl Piperidin-3-ylcarbamate

Parameter Details Finding Source
Target Compound t-Butyl (RS)-piperidin-3-ylcarbamate A racemic mixture of the carbamate-protected amine. google.com
Resolving Agent Optically Active Mandelic Acid Efficiently forms diastereomeric salts with the racemic mixture. google.comgoogle.com
Solvent 4-methyl-2-pentanone / Ethyl Acetate Solvent choice is crucial for differential solubility of diastereomers. google.com
Yield 79.7% High yield of the desired enantiomerically pure product. google.com
Optical Purity 99.8%ee (R-form) The method achieves very high levels of enantiomeric excess. google.com

Catalytic Hydrogenation Methods for Piperidine Ring Formation from Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine precursors is a fundamental and widely employed method for the synthesis of the piperidine core structure. nih.govgoogle.com This transformation can be challenging under mild conditions because the lone-pair electrons on the nitrogen atom of both the pyridine reactant and the piperidine product can coordinate to the catalyst, potentially reducing its activity. google.com A common strategy to overcome this is the conversion of the pyridine into a corresponding pyridinium (B92312) salt, which lowers the resonance energy and facilitates reduction. dicp.ac.cnresearchgate.net

Various catalytic systems have been developed for this purpose. Heterogeneous catalysts are often favored in industrial processes. nih.gov A conventional method involves the use of a Palladium-on-Carbon (Pd-C) catalyst to hydrogenate pyridine derivatives, often under high temperature and pressure. google.com However, research has focused on developing methods that operate under milder conditions.

Rhodium-based catalysts have shown significant promise. For example, a carbon-supported rhodium catalyst has been used for the electrocatalytic hydrogenation of pyridine to piperidine at ambient temperature and pressure. nih.govacs.org This system achieved a quantitative conversion of pyridine into piperidine with a 98% yield. nih.govacs.org Another approach is the rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts, which uses a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure hydrogen gas. dicp.ac.cnresearchgate.net This method allows for the synthesis of various chiral piperidines. researchgate.net

The choice of catalyst and reaction conditions allows for the tailored synthesis of piperidine derivatives. These methods are integral to producing the saturated heterocyclic core of compounds like this compound.

Table 2: Comparison of Catalytic Hydrogenation Systems for Piperidine Synthesis

Catalytic System Hydrogen Source Substrate Conditions Key Advantages Source
Pd-C H₂ Gas Pyridine Derivatives High Temperature, High Pressure Established industrial method. google.com
Rh on Carbon Electrocatalytic (H₂O) Pyridine Ambient Temperature & Pressure High energy efficiency, mild conditions, sustainable. nih.govacs.org
[RhCp*Cl₂]₂ / KI Formic Acid / Triethylamine N-Benzylpyridinium Salts Not specified Avoids H₂ gas, allows for asymmetric synthesis. dicp.ac.cnresearchgate.net

Curtius Rearrangement as a Route to 3-Aminopiperidine Derivatives

The Curtius rearrangement is a versatile chemical reaction that transforms a carboxylic acid into a primary amine, making it a viable, though sometimes challenging, route for the synthesis of 3-aminopiperidine derivatives. rsc.orgorganic-chemistry.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically derived from a corresponding carboxylic acid. wikipedia.org This decomposition results in the formation of an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orgnih.gov

The key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating group. wikipedia.orgnih.gov The isocyanate intermediate is highly reactive and can be trapped with various nucleophiles. nih.gov Reaction with water leads to an unstable carbamic acid that decarboxylates to yield the primary amine. organic-chemistry.org Alternatively, reacting the isocyanate with an alcohol (like t-butanol) or an amine produces the corresponding carbamate or urea (B33335) derivative, respectively. wikipedia.orgnih.gov These protected amine functionalities are often stable and synthetically useful.

In the context of synthesizing 3-aminopiperidine derivatives, the process would start with a piperidine-3-carboxylic acid derivative. This acid is first converted to an acyl azide. Common reagents for this step include diphenylphosphoryl azide (DPPA) or the reaction of an acyl chloride with sodium azide. organic-chemistry.orgnih.gov The acyl azide is then heated to induce the rearrangement to the isocyanate. Subsequent hydrolysis or reaction with an alcohol provides the 3-aminopiperidine or its N-protected carbamate analog. While established, this route can be hindered by the use of expensive or toxic reagents. rsc.org However, modern variations, including one-pot procedures, have been developed to improve the reaction's efficiency and safety. nih.gov

Table 3: General Steps of the Curtius Rearrangement for Amine Synthesis

Step Transformation Intermediate/Product Reagents/Conditions Source
1. Azide Formation Carboxylic Acid → Acyl Azide Acyl Azide From acyl halide + azide salt, or using DPPA. organic-chemistry.orgnih.gov
2. Rearrangement Acyl Azide → Isocyanate Isocyanate Thermal decomposition, loss of N₂ gas. wikipedia.org
3. Amine Formation Isocyanate → Primary Amine Primary Amine Hydrolysis with water (via carbamic acid). organic-chemistry.org
(Alternate Step 3) Isocyanate → Carbamate Carbamate Reaction with an alcohol (e.g., benzyl alcohol, t-butanol). nih.gov
(Alternate Step 3) Isocyanate → Urea Urea Reaction with an amine. wikipedia.org

Chemical Reactivity, Derivatization, and Functionalization of the 3 Amino 1 Benzylpiperidin 3 Yl Methanol Scaffold

Transformations at the Primary Amino Group

The primary amino group at the C3 position is a key site for derivatization, offering a nucleophilic handle for a variety of chemical modifications.

The primary amine of the scaffold can be readily functionalized through N-alkylation and N-acylation reactions to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this method often leads to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. organic-chemistry.org A more controlled and selective approach is reductive amination, which involves the condensation of the primary amine with an aldehyde or ketone to form an imine, followed by in situ reduction with agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method provides excellent yields of mono-alkylated products.

A highly selective method for the mono-N-alkylation of 3-amino alcohols involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org The amino alcohol forms a stable chelate with 9-BBN, which protects the hydroxyl group and activates the amino group for selective alkylation. organic-chemistry.org Another sustainable approach is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a suitable catalyst, producing water as the only byproduct. nih.gov

N-Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., HATU, WSCI). unisi.itnih.gov This reaction is typically high-yielding and allows for the introduction of various acyl groups, including aliphatic, aromatic, and heterocyclic moieties. These amide derivatives can serve as final products or as intermediates for further transformations. nih.gov N-acylation can influence the molecule's lipophilicity and hydrogen bonding capacity. monash.edu

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is for illustrative purposes and shows potential derivatives.

Reaction Type Reagent/Method R Group Introduced Resulting Functional Group
N-Alkylation Reductive Amination with Acetaldehyde Ethyl Secondary Amine
N-Alkylation Alkyl Halide (e.g., Propyl Iodide) Propyl Secondary Amine
N-Acylation Acetyl Chloride Acetyl Amide
N-Acylation Benzoyl Chloride Benzoyl Amide

The formation of carbamates is a crucial transformation for the primary amino group, primarily serving as a protection strategy to prevent its participation in subsequent reactions. ub.edu Commonly used carbamate (B1207046) protecting groups include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc). The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl), while the Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). These protecting groups can be selectively removed under specific conditions (hydrogenolysis for Cbz, acidic conditions for Boc), allowing for orthogonal protection strategies in multi-step syntheses.

Carbamate derivatives are also instrumental in the stereochemical resolution of racemic mixtures. beilstein-journals.org By reacting the racemic amine with a chiral acid or other resolving agent, diastereomeric salts or derivatives can be formed. These diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the chiral auxiliary and the carbamate protecting group yields the enantiomerically pure amine. The formation of benzyl piperidin-3-ylcarbamate derivatives highlights the utility of this approach in separating stereoisomers of related piperidine (B6355638) scaffolds. nih.gov

Modifications of the Primary Hydroxyl Group

The primary hydroxyl group offers another site for diversification. Its reactivity allows for transformations such as oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be achieved with stronger agents such as potassium permanganate (B83412) or Jones reagent. These transformations introduce new functionalities that can be used for further conjugation or to alter the molecule's polarity and charge.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids under Fischer esterification conditions or using coupling agents. This modification is often used to create prodrugs or to increase the lipophilicity of the parent compound.

Etherification: Formation of an ether can be accomplished via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. This introduces a stable, non-hydrolyzable linkage.

Table 2: Potential Modifications of the Primary Hydroxyl Group This table is for illustrative purposes and shows potential derivatives.

Reaction Type Reagent(s) Resulting Functional Group
Oxidation Pyridinium Chlorochromate (PCC) Aldehyde
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid
Esterification Acetic Anhydride Acetate Ester

Diversification Strategies on the Benzyl Substituent of the Piperidine Nitrogen

The N-benzyl group is a common feature in piperidine synthesis, often serving as a protecting group for the ring nitrogen. This aromatic ring provides an additional handle for structural diversification.

The electronic and steric properties of the N-benzyl group can be modulated by introducing substituents onto the aromatic ring. This is most commonly achieved by utilizing appropriately substituted benzyl halides or benzylamines during the initial synthesis of the piperidine ring. For instance, using a 4-methoxybenzyl chloride or a 4-nitrobenzyl bromide would yield analogues with electron-donating or electron-withdrawing groups, respectively.

These substituents can influence the basicity and nucleophilicity of the piperidine nitrogen. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, making it more basic. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease its basicity. unisi.it This modulation can impact the molecule's biological activity and pharmacokinetic properties.

Another strategy for diversification is the removal of the benzyl group via catalytic hydrogenolysis (debenzylation), which unmasks the secondary amine of the piperidine ring. This free secondary amine can then be re-functionalized with a variety of different alkyl or aryl groups through N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) reactions, providing access to a vast chemical space. nih.gov

Table 3: Impact of Benzyl Ring Substituents on Piperidine Nitrogen Basicity This table is for illustrative purposes.

Substituent (at para-position) Electronic Effect Expected Impact on Piperidine N Basicity
-OCH₃ (Methoxy) Electron-Donating Increase
-Cl (Chloro) Electron-Withdrawing (Inductive) Decrease
-NO₂ (Nitro) Strong Electron-Withdrawing Significant Decrease

Intramolecular and Intermolecular Reaction Pathways Involving the Piperidine Ring System

The piperidine ring itself, along with its functional groups, can participate in various intramolecular and intermolecular reactions to create more complex molecular architectures.

Intramolecular Reactions: The scaffold can undergo intramolecular cyclization reactions to form bicyclic or spirocyclic systems. For example, if a reactive electrophilic group is introduced onto the N-benzyl substituent, the primary amino or hydroxyl group could act as a nucleophile, leading to the formation of a new fused ring. Such cyclizations are a common strategy for building rigid, conformationally constrained molecules. nih.govorganic-chemistry.org Ring contraction and ring expansion reactions are also known for piperidine derivatives under specific conditions, potentially leading to substituted pyrrolidines or azepanes. youtube.comresearchgate.net

Intermolecular Reactions: The bifunctional nature of the (3-Amino-1-benzylpiperidin-3-yl)methanol scaffold makes it an excellent candidate for intermolecular reactions. It can act as a linker in the synthesis of larger molecules, polymers, or macrocycles. The primary amine can react with nitriles in the presence of a metal catalyst, such as zinc(II), to form amidines. rsc.org Furthermore, the amine and hydroxyl groups can participate in condensation reactions with difunctional reagents to build extended structures. For instance, reaction with a diisocyanate could lead to the formation of polyurethanes or polyureas, where the piperidine scaffold is incorporated into the polymer backbone.

Exploration of Structure-Activity Relationships through Systematic Scaffold Derivatization

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of dedicated research on the systematic derivatization of the this compound scaffold for the explicit purpose of exploring its structure-activity relationships (SAR). While the individual functional groups present in the molecule—a tertiary amine within a piperidine ring, a primary amine, a hydroxymethyl group, and a benzyl substituent—offer numerous theoretical points for chemical modification, specific studies detailing these modifications and the corresponding biological activities of the resulting analogs could not be identified.

The exploration of SAR is a cornerstone of medicinal chemistry, where a lead compound is systematically altered to understand how different chemical features influence its biological activity, selectivity, and pharmacokinetic properties. This process typically involves the synthesis of a library of related compounds and their subsequent biological evaluation.

In the context of this compound, a hypothetical SAR study could involve modifications at several key positions:

N1-Benzyl Group: The benzyl group could be replaced with other substituted or unsubstituted aryl or alkyl groups to probe the impact of sterics and electronics on activity.

C3-Amino Group: The primary amine could be acylated, alkylated, or converted into other functional groups to investigate the role of this hydrogen-bonding moiety.

C3-Hydroxymethyl Group: The alcohol could be esterified, etherified, or oxidized to explore the significance of the hydroxyl group.

Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of substituents or alterations in ring size, could also be envisioned.

However, without published research that has undertaken such a systematic investigation of the this compound scaffold, it is not possible to provide detailed research findings or construct data tables illustrating the structure-activity relationships of its derivatives. The scientific community has not, to date, published studies that would allow for an in-depth analysis as requested.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the molecular framework.

One-dimensional NMR experiments are crucial for identifying the different proton and carbon environments within the (3-Amino-1-benzylpiperidin-3-yl)methanol molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) would likely appear as a singlet further upfield. The protons of the piperidine (B6355638) ring would present as a complex series of multiplets. The methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) would also give a characteristic signal, the chemical shift of which can be influenced by hydrogen bonding. The protons of the primary amine (NH₂) and the hydroxyl group (OH) would appear as broad singlets, and their positions could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons of the benzyl group would resonate in the downfield region (around 127-138 ppm). The benzylic carbon would be found at a characteristic chemical shift. The carbons of the piperidine ring and the hydroxymethyl group would appear in the aliphatic region of the spectrum. The quaternary carbon at the 3-position of the piperidine ring, bonded to the amino and hydroxymethyl groups, would have a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl Aromatic CH7.20 - 7.40127.0 - 130.0
Benzyl CH₂~3.50~63.0
Piperidine CH₂ (various)1.50 - 3.0025.0 - 60.0
C3 (Quaternary)-~55.0
CH₂OH~3.40~65.0
NH₂Variable (broad)-
OHVariable (broad)-

Note: These are predicted values and actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to trace the proton-proton networks within the piperidine ring and to connect the hydroxymethyl protons to the rest of the structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around the quaternary carbon at the 3-position and for confirming the attachment of the benzyl group to the piperidine nitrogen.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₂₀N₂O), the expected monoisotopic mass is approximately 220.1576 Da. HRMS can confirm this exact mass, which in turn verifies the elemental composition of the molecule. PubChem lists a predicted [M+H]⁺ adduct at an m/z of 221.16484.

Table 2: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺221.16484
[M+Na]⁺243.14678
[M-H]⁻219.15028

Data sourced from predicted values on PubChem.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely appearing as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present, as well as C-O stretching from the alcohol group. Aromatic C=C stretching bands would be expected in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3500 (broad)
N-H Stretch (Amine)3200 - 3500 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Alcohol)1000 - 1260

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This would be crucial for characterizing specific stereoisomers of this compound.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are indispensable for the analysis of the chemical compound this compound. These methods are crucial for separating the compound from impurities, monitoring the progress of its synthesis, and quantifying its purity. The selection of a specific technique depends on the volatility and polarity of the compound and the analytical question at hand.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary technique for the analysis of volatile and thermally stable organic compounds. scioninstruments.com The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the number of carbon atoms in the analyte, making it an excellent tool for quantitative analysis. chromatographyonline.com

In the context of this compound, GC-FID is not typically used for direct analysis of the parent compound due to its relatively high boiling point and potential for thermal degradation. However, it is exceptionally useful for quantifying volatile impurities, residual solvents, or volatile byproducts from its synthesis. The analysis of volatile amines by GC can present challenges such as peak tailing due to interaction with the stationary phase. To overcome this, specialized columns, such as the Agilent CP-Volamine, are often employed as they are designed to provide optimal peak shape and reproducibility for amines. nih.gov

A generic GC-FID method can be established for the quantitation of various volatile amines that might be present as synthetic intermediates or impurities. researchgate.net The method involves optimizing parameters like the inlet liner, column type, and temperature programming to achieve sufficient sensitivity and resolution. nih.gov

Table 1: Representative GC-FID Parameters for Volatile Amine Analysis
ParameterConditionPurpose
Column Agilent CP-Volamine (or similar amine-specific column)Minimizes peak tailing for basic compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Detector Temperature 300 °CPrevents condensation and ensures stable response.
Oven Program Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 minSeparates compounds based on boiling points.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Detector Gases Hydrogen, AirFuel and oxidant for the flame ionization detector.
Inlet Liner Siltek® deactivated linerReduces analyte absorption and improves sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity and performing quantitative analysis of this compound. As a non-volatile and thermally sensitive compound, it is ideally suited for HPLC analysis. The presence of a benzyl group provides a chromophore that allows for sensitive detection using an ultraviolet (UV) detector. google.com

Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov This setup allows for the separation of the main compound from its non-volatile impurities based on differences in polarity.

For related compounds like 3-aminopiperidine that lack a strong UV chromophore, a derivatization step is often employed. For instance, reaction with benzoyl chloride introduces a benzoyl group, making the derivative easily detectable by UV. google.comgoogle.com While this compound already contains a chromophore, this derivatization strategy can be used to confirm the presence of the primary amine functionality or analyze related impurities without a native chromophore. The method's parameters, including mobile phase composition, flow rate, and column temperature, are optimized to achieve the best separation efficiency and peak shape. google.com

Table 2: Typical HPLC Conditions for Analysis of Benzylpiperidine Derivatives
ParameterConditionRationale
Instrument High-Performance Liquid ChromatographStandard for pharmaceutical analysis.
Column C18 (e.g., Dima C18), 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds. google.comnih.gov
Mobile Phase Water:Methanol (40:60 v/v) or similar gradientElutes the compound with good peak shape and reasonable retention time. google.com
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for analytical C18 columns. google.comgoogle.com
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer. google.com
Detector UV-Vis DetectorWavelength set to 254 nm to detect the benzyl aromatic ring. google.com
Injection Volume 10 - 20 µLStandard volume for analytical HPLC. google.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical method widely used in synthetic organic chemistry. researchgate.net Its primary applications in the context of this compound are to monitor the progress of a chemical reaction and to identify the optimal solvent system for purification by column chromatography. areeo.ac.ir

During synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals. The plate is then developed in a suitable mobile phase. By comparing the spots corresponding to the starting material and the product, a chemist can determine when the reaction is complete. For example, TLC has been successfully used to monitor the derivatization of 3-aminopiperidine. google.com

The choice of mobile phase is critical for achieving good separation. For a basic, polar compound like this compound, a mixture of a relatively non-polar solvent with a polar solvent and a small amount of a basic modifier is often effective. A common system might involve chloroform, methanol, and ammonium (B1175870) hydroxide. nih.gov Visualization of the spots can be achieved under UV light, which illuminates the benzyl group, or by staining with a chemical reagent such as ninhydrin (B49086) (which reacts with the primary amine to produce a colored spot) or Dragendorff's reagent, which is used for detecting alkaloids and other nitrogen-containing compounds. ui.ac.id

Table 3: Example TLC System for Reaction Monitoring
ComponentDescriptionPurpose
Stationary Phase Silica Gel 60 F254 platesA polar adsorbent suitable for separating polar organic compounds. The F254 indicator allows for visualization under UV light.
Mobile Phase Chloroform:Methanol:Ammonium Hydroxide (e.g., 30:20:1.5 v/v/v)A solvent system whose polarity can be tuned to achieve optimal separation (Rf values between 0.2 and 0.8). nih.gov
Application Glass capillary spotterFor applying small, concentrated spots of the reaction mixture and reference standards to the plate baseline.
Development Ascending development in a closed chamberThe mobile phase moves up the plate by capillary action, separating the components. A saturated chamber ensures reproducibility.
Visualization 1. UV light (254 nm) 2. Staining (e.g., Ninhydrin or Permanganate (B83412) dip)Non-destructive visualization of UV-active compounds. Chemical staining to visualize compounds that are not UV-active or to confirm functional groups.

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Benzylpiperidin 3 Yl Methanol and Its Derivatives

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (3-Amino-1-benzylpiperidin-3-yl)methanol is not static; it exists as an ensemble of interconverting conformations. Understanding the preferred conformations and the energy barriers between them is crucial, as the biological activity of a molecule is often tied to a specific spatial arrangement.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the conformational space of molecules. MM methods calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of low-energy (stable) conformations. MD simulations model the atomic motions of a system over time, providing a dynamic view of conformational changes and preferences.

For piperidine (B6355638) derivatives, the ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence and orientation of substituents can influence this preference. For instance, in N-Boc protected 2,4-disubstituted piperidines, the lowest energy conformation can be a twist-boat form to avoid unfavorable steric interactions between the bulky Boc group and a substituent. rsc.org In the case of this compound, the large N-benzyl group is expected to preferentially occupy an equatorial position to minimize steric hindrance. The substituents at the C3 position (amino and methanol (B129727) groups) can exist in either axial or equatorial orientations, leading to different chair conformers.

MD simulations can be used to sample these different conformations and determine their relative populations, providing insight into the dynamic equilibrium of the molecule in different environments, such as in a solvent or interacting with a biological target.

Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical molecular orbital methods like PCILO, provide a more accurate description of the electronic structure and energetics of molecules. chemjournal.kznih.gov These studies are invaluable for determining the relative stability of different conformers and for analyzing the nature of intramolecular interactions.

For piperidine-based opiates like meperidine and prodine, quantum chemical calculations have shown a preference for a phenyl equatorial conformation over a phenyl axial one, with the equatorial conformer being most favored in the most potent compounds. nih.gov Applying this principle to this compound, quantum calculations would likely confirm the energetic preference for the N-benzyl group in the equatorial position.

Table 1: Overview of Computational Methods in Conformational Analysis

MethodPrimary ApplicationKey Insights ProvidedExample from Piperidine Research
Molecular Mechanics (MM)Rapid energy minimization and identification of stable conformers.Predicts preferred geometries (e.g., chair vs. twist-boat), substituent orientations (axial/equatorial).Analysis of N-Boc piperidines showing a preference for a twist-boat conformation to alleviate steric strain. rsc.org
Molecular Dynamics (MD)Simulating the dynamic behavior of molecules over time.Reveals conformational flexibility, transition pathways between states, and solvent effects.Used to validate the stability of ligand-protein complexes under physiological conditions for piperidine derivatives. researchgate.netrsc.org
Quantum Chemistry (e.g., DFT)Accurate calculation of electronic structure and energy.Determines relative energies of conformers, quantifies intramolecular interactions (e.g., hydrogen bonds), predicts electronic properties.Demonstrated the preference for an equatorial phenyl group in meperidine, correlating conformation with potency. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations for various benzylpiperidine and piperidine derivatives have successfully identified their putative binding sites within various protein targets. nih.govnih.gov By placing the ligand into the active site of a protein, these simulations can map out the key amino acid residues that form the binding pocket.

For example, docking studies of piperidine derivatives into the µ-opioid receptor have identified a binding pocket formed by transmembrane helices, with key residues including Q124, D147, Y148, M151, W318, and I322. tandfonline.com In studies with sigma-1 (σ1R) and sigma-2 (σ2R) receptors, a common binding pose was identified where ligands assume a linear arrangement within the binding site. nih.gov The basic piperidine nitrogen was found to be a crucial pharmacophoric element, often interacting with acidic residues like Glu172 and Asp126 in the σ1R binding pocket. rsc.orgnih.gov These computational models, often validated against co-crystal structures of known ligands, provide a structural hypothesis for how new derivatives, including this compound, might bind. rsc.orgnih.gov

Beyond identifying the binding site, docking and subsequent analyses can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. nih.gov Common interactions observed for piperidine derivatives include:

Hydrogen Bonds: These are crucial for specificity and are frequently observed between the polar groups of the ligand and protein residues. tandfonline.compharmaceuticaljournal.net For instance, the protonated piperidine nitrogen can act as a hydrogen bond donor.

Hydrophobic Interactions: The benzyl (B1604629) group of benzylpiperidine derivatives often engages in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. nih.gov

Salt Bridges (Ionic Interactions): The positively charged piperidinium (B107235) ion can form strong salt bridges with negatively charged residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the receptor. rsc.org This was observed between the piperidine nitrogen of several ligands and the carboxylate groups of Glu172 and Asp126 in the sigma-1 receptor. rsc.org

π-Cation Interactions: This interaction can occur between the positively charged piperidinium nitrogen and the aromatic ring of residues like phenylalanine (Phe), as seen in the binding of derivatives to the sigma-1 receptor (Phe107). rsc.org

Computational methods can also estimate the binding affinity, often expressed as a docking score (e.g., in kcal/mol) or an inhibitory constant (Ki). tandfonline.com For a series of novel piperidine derivatives targeting the µ-opioid receptor, binding affinities were calculated to be in the range of -8.13 to -13.37 kcal/mol. tandfonline.com Similarly, potent benzylpiperidine-based ligands for the sigma-1 receptor have shown Ki values in the low nanomolar range. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Piperidine Derivatives

Protein TargetKey Interacting ResiduesTypes of InteractionsReported Binding Affinity
µ-Opioid ReceptorQ124, D147, Y148, M151, W318Hydrogen bonds, Hydrophobic interactions-8.13 to -13.37 kcal/mol
Sigma-1 Receptor (σ1R)Glu172, Asp126, Phe107Salt bridges, π-Cation interactions, Hydrogen bondsKi = 3.2 nM for a potent derivative nih.gov
Dopamine (B1211576) D2 ReceptorNot specifiedPredicted binding modes into the active siteNot specified tandfonline.comfigshare.com
Histamine H3 ReceptorNot specifiedThe piperidine moiety was identified as a key structural element for affinity. nih.govKi = 7.70 nM for a piperidine derivative nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms. By calculating properties related to the electronic structure, researchers can understand how and why reactions occur.

Analysis of the frontier molecular orbitals—the HOMO and LUMO—is a common approach. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. chemjournal.kzresearchgate.net The distribution of these orbitals can identify the likely sites for nucleophilic and electrophilic attack. For piperidine derivatives, calculations have shown that the oxygen atom in a benzoyl radical is often a nucleophilic reaction center. chemjournal.kz

Computational studies, particularly using DFT, can map the entire potential energy surface of a reaction. This allows for the identification of transition states and intermediates, and the calculation of activation energies, which are crucial for understanding reaction kinetics. researchgate.netresearchgate.net For example, the mechanism of the nucleophilic aromatic substitution (SNAr) reaction between piperidine and dinitropyridine derivatives has been explored computationally. researchgate.netresearchgate.net These studies revealed a concerted mechanism and highlighted the role of electron-withdrawing groups in facilitating the reaction.

Similarly, the mechanism of piperidine-catalyzed reactions, such as the Knoevenagel condensation, has been detailed through computational methods. acs.org These studies identified key intermediates like carbinolamines and iminium ions and calculated the free energy barriers for each step, revealing that the main role of the piperidine catalyst was to lower the energy barrier of the final elimination step. acs.org For the synthesis of N-aminopiperidine, kinetic modeling suggests the reaction proceeds via an SN2 mechanism. researchgate.net These examples demonstrate how theoretical predictions can provide deep mechanistic insights into reactions involving the piperidine scaffold, which can be applied to understand and predict the reactivity of this compound.

Structure-Activity Relationship (SAR) Modeling via Advanced Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate the connection between the chemical structure of a compound and its biological activity. alliedacademies.org For this compound and its derivatives, computational SAR modeling provides a powerful framework for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. researchgate.net Advanced techniques, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, are pivotal in this process when the crystal structure of the biological target is unavailable. nih.gov

Among the most utilized 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. researchgate.net To build a robust 3D-QSAR model for derivatives of this compound, a training set of molecules with known biological activities is first aligned based on a common scaffold. From this alignment, CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies around each molecule, while CoMSIA evaluates additional descriptors like hydrophobicity, hydrogen bond donors, and acceptors. nih.govmdpi.com

The resulting data can be visualized in contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity. For instance, a contour map might indicate that adding a bulky, electronegative group at a specific position on the benzyl ring of this compound could enhance its binding affinity to a target receptor. These models are validated internally and externally to ensure their statistical reliability and predictive power for new, untested compounds. mdpi.com

Beyond CoMFA and CoMSIA, other machine learning approaches such as support vector machines (SVM), random forest (RF), and various neural networks are employed to develop QSAR models for piperidine derivatives. nih.govmdpi.com These methods can handle complex, non-linear relationships between molecular descriptors and activity, offering alternative or complementary insights for the rational design of novel therapeutic agents based on the this compound scaffold. nih.gov

Table 1: Hypothetical 3D-QSAR Data for a Series of this compound Derivatives This table illustrates the type of data used to build a QSAR model. The values are for exemplary purposes only.

Derivative (Modification on Benzyl Ring)pIC50 (Experimental Activity)CoMFA Steric Field ContributionCoMFA Electrostatic Field ContributionCoMSIA Hydrophobic Contribution
4-Fluoro7.2-0.15+0.85+0.45
4-Chloro7.5-0.25+0.90+0.60
4-Methyl6.8+0.50-0.10+0.75
3-Methoxy7.1-0.10+0.65+0.30
Unsubstituted6.50.000.000.00

Application of Computational Pipelines for Chemical Target Identification and Prioritization

Identifying the biological targets of a small molecule is a critical step in drug discovery and for understanding its mechanism of action. Computational pipelines offer a systematic and multi-faceted approach to predict and prioritize the protein targets of compounds like this compound. nih.govrsc.org These pipelines integrate a variety of bioinformatics and chemoinformatics tools to generate hypotheses that can be tested experimentally. nih.gov

A typical computational pipeline for target identification involves several stages. researchgate.net Initially, ligand-based approaches are used. These methods leverage the principle that structurally similar molecules often share similar biological targets. alliedacademies.org The structure of this compound would be used as a query to search vast chemical databases (e.g., PubChem, ChEMBL) for known compounds with high structural similarity. nih.gov Techniques like the Similarity Ensemble Approach (SEA) can then predict potential targets by analyzing the set-wise chemical similarity between ligands. mdpi.comscienceopen.com

Subsequently, structure-based methods can be employed, particularly if 3D structures of potential protein targets are available in databases like the Protein Data Bank (PDB). nih.gov Molecular docking simulations can predict the binding pose and affinity of this compound within the binding site of numerous proteins. nih.govnih.gov This virtual screening process scores and ranks potential interactions, helping to narrow down the most likely targets. researchgate.net

More advanced pipelines incorporate systems biology and network pharmacology . nih.govresearchgate.net These approaches place potential targets within the broader context of protein-protein interaction networks and disease pathways. nih.gov By analyzing the network properties of predicted targets, it's possible to prioritize those that are central to disease mechanisms, potentially leading to more effective therapeutic interventions. researchgate.net The entire process is designed as a filtering cascade, where each step refines the list of potential targets, culminating in a small, prioritized set for experimental validation. nih.gov

Table 2: Illustrative Output of a Computational Pipeline for Target Prioritization of this compound This table provides a hypothetical example of how potential targets are scored and ranked. Scores are not based on real data.

Potential Protein TargetPrediction MethodMethod ScoreNetwork Centrality ScoreFinal Prioritization Rank
Sigma-1 Receptor (S1R)Molecular Docking-8.5 kcal/mol0.881
CCR5 Chemokine ReceptorLigand Similarity (SEA)0.92 (Tanimoto)0.752
Human Pancreatic Lipase (HPL)Pharmacophore Model0.85 (Fit Score)0.603
HDM2Molecular Docking-7.2 kcal/mol0.554
AcetylcholinesteraseLigand Similarity (SEA)0.78 (Tanimoto)0.825

Applications of 3 Amino 1 Benzylpiperidin 3 Yl Methanol As a Synthetic Building Block and Pharmacophore Scaffold

Strategic Utility in the Construction of Complex Organic Molecules for Research

The piperidine (B6355638) moiety is a privileged scaffold in drug development, known to enhance physicochemical properties, biological activity, and pharmacokinetic profiles of molecules. thieme-connect.com The structure of (3-Amino-1-benzylpiperidin-3-yl)methanol, with its vicinal amino and hydroxymethyl groups at the C3 position, offers a unique platform for generating molecular diversity.

The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. Simultaneously, the primary alcohol can be oxidized, esterified, or converted into other functional groups. The tertiary amine within the ring, temporarily protected by a benzyl (B1604629) group that can be removed under hydrogenolysis conditions, provides another site for modification. This trifunctional nature allows chemists to systematically build and orient different pharmacophoric elements in three-dimensional space, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The 3-aminopiperidine core itself is a crucial intermediate for a range of biologically active compounds, including treatments for diabetes and psychotropic drugs. beilstein-journals.org

Role as a Key Intermediate in the Synthesis of Natural Product Analogs and Derivatives

Natural products often provide the inspiration for new therapeutic agents. The synthesis of analogs and derivatives of these complex molecules is a key strategy for improving their potency, selectivity, and drug-like properties.

Piperidine alkaloids are a class of natural products known for their diverse and potent biological activities, including antitumor effects. The synthesis of stereochemical analogues of these complex molecules is crucial for understanding their mechanism of action and developing novel cancer therapeutics. While direct synthesis of Pseudodistomin D analogues from this compound is not extensively documented, closely related structures highlight the utility of the 3-aminopiperidine core. For instance, synthetic routes to analogues of Pseudodistomin D have utilized precursors like trans-3-amino-1-benzylpiperidin-4-ols. These precursors establish the core piperidine ring and the critical stereochemistry of the amino group, which are essential features of the final alkaloid structure. The use of such building blocks underscores the strategic importance of substituted 3-aminopiperidines in accessing the complex architecture of marine alkaloids.

CompoundCore StructureKey Features
Pseudodistomin D (Natural Product) Substituted PiperidineComplex polycyclic structure with defined stereochemistry.
Synthetic Analogue Precursor trans-3-Amino-1-benzylpiperidin-4-olProvides the essential N-benzyl-3-aminopiperidine core with vicinal amino and hydroxyl groups.
This compound N-Benzyl-3-aminopiperidineFeatures a quaternary center with geminal amino and hydroxymethyl groups, offering a related but distinct stereochemical and functional arrangement for analogue synthesis.

Integration into Diverse Bioactive Scaffolds for Chemical Biology and Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for developing inhibitors of various enzymes and receptors implicated in disease.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder partly characterized by a decline in acetylcholine (B1216132) levels in the brain. nih.gov Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. mdpi.com The N-benzylpiperidine moiety is a well-established pharmacophore in the design of potent cholinesterase inhibitors. nih.govnih.gov

Molecular docking studies have shown that the N-benzyl group can establish crucial π-π stacking interactions with key aromatic residues, such as Trp86, in the catalytic active site (CAS) of AChE. nih.gov The piperidine ring itself positions substituents to interact with other regions of the enzyme's active site gorge. Derivatives built upon the this compound scaffold can be synthesized to create dual-binding inhibitors that interact with both the CAS and the peripheral anionic site (PAS) of AChE, a strategy known to enhance inhibitory potency and provide additional therapeutic benefits, such as reducing Aβ peptide aggregation. nih.govacs.org

Compound ClassTarget Enzyme(s)Key Structural FeatureMechanism of Action
N-Benzylpiperidine Derivatives AChE, BChEN-BenzylpiperidineThe benzyl group interacts with the Catalytic Active Site (CAS) via π-π stacking. nih.gov
1,3-Dimethylbenzimidazolinones AChE, BChEBenzylpiperidine linkerOccupies both CAS and Peripheral Anionic Site (PAS) of AChE. nih.gov
5-Arylisoxazole-3-carboxamides AChE, BChEN-benzylpiperidin-4-yl moietyDesigned as multitarget-directed ligands for AD. researchgate.net

Influenza remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antiviral agents. mdpi.com The influenza virus hemagglutinin (HA) protein, which is crucial for viral entry into host cells, is an attractive target for new inhibitors. researchgate.net

Research has identified N-benzyl-4,4-disubstituted piperidines as a novel class of influenza fusion inhibitors that specifically target the H1N1 subtype. mdpi.comnih.gov These compounds are thought to bind to a previously unrecognized pocket at the bottom of the HA2 stem, near the fusion peptide. researchgate.net Computational studies suggest that a key interaction is a direct π-stacking between the N-benzylpiperidine moiety and a phenylalanine residue (F9) of the fusion peptide. researchgate.netexplorationpub.com While the most studied compounds in this class are 4,4-disubstituted, the this compound scaffold provides the same essential N-benzylpiperidine core required for this critical interaction. Further derivatization of its amino and hydroxyl groups could lead to new inhibitors with altered binding affinities, selectivity, or resistance profiles.

Inhibitor ClassVirus TargetProtein TargetProposed Binding Interaction
N-Benzyl-4,4-disubstituted piperidines Influenza A (H1N1)Hemagglutinin (HA)π-stacking interaction between the N-benzyl group and the HA2 fusion peptide. researchgate.netnih.gov

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in cellular processes like growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for anticancer drugs. nih.gov Type III RTKs include important oncogenic drivers such as c-KIT and FLT3.

Many tyrosine kinase inhibitors (TKIs) are designed to bind to the ATP-binding site of the kinase domain. nih.gov Successful TKIs like Imatinib and Nilotinib often incorporate nitrogen-containing heterocyclic scaffolds. mdpi.commdpi.com The structure of a typical type II TKI can be broken down into three parts: a fragment that interacts with the ATP-binding region, a linker, and a moiety that binds to an allosteric (inactive conformation) site. nih.gov The substituted piperidine framework found in this compound is well-suited to function as a rigid, three-dimensional linker. Its functional groups can be used to attach the necessary ATP-site and allosteric-site binding fragments, allowing for precise spatial orientation to maximize potency and selectivity against specific kinases.

Basis for Novel Anti-Malarial Agents and Related Antiparasitic Compounds

The piperidine nucleus is a critical pharmacophore in a number of established and experimental antiparasitic agents. nih.govijnrd.org Its basic nitrogen is often crucial for accumulating in the acidic food vacuole of the Plasmodium parasite, a key mechanism for many antimalarial drugs like chloroquine. nih.gov While this compound itself is not an antimalarial, its structural framework is highly relevant for the design of new agents.

Research into novel antimalarials has frequently focused on incorporating a piperidine moiety. nih.govnih.govarkat-usa.org For instance, libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, yielding compounds with potent, nanomolar activity. nih.govresearchgate.net The this compound scaffold provides three distinct points for modification—the primary amine, the alcohol, and the N-benzyl group—allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) for antiplasmodial activity.

Derivatives could be synthesized by acylating the primary amine or forming Schiff bases, esterifying or etherifying the hydroxyl group, and modifying or replacing the N-benzyl group. These modifications can systematically alter the compound's lipophilicity, basicity, and steric profile to optimize interactions with parasitic targets and improve pharmacokinetic properties. Furthermore, the piperidine scaffold has shown promise against other parasites, such as the human lymphatic filarial parasite Brugia malayi and Giardia intestinalis, suggesting that derivatives of this compound could be explored for broader antiparasitic applications. nih.govasm.org

Table 1: Antimalarial Activity of Selected Piperidine Analogs

Compound IDScaffold TypeActivity vs. P. falciparum (3D7 strain) IC₅₀ (nM)Activity vs. P. falciparum (W2 strain) IC₅₀ (nM)Reference
12d1,4-Disubstituted piperidine13.64N/A nih.gov
13b1,4-Disubstituted piperidine4.1913.30 nih.gov
12a1,4-Disubstituted piperidineN/A11.6 nih.gov
Chloroquine4-Aminoquinoline22.38134.12 nih.gov

Design and Synthesis of Chemical Probes for Target Identification in Chemical Proteomics

Chemical proteomics utilizes specialized chemical probes to identify the protein targets of bioactive small molecules, elucidating their mechanisms of action. nih.gov Photoaffinity labeling (PAL) is a powerful technique in this field, where a probe molecule is designed with three key components: a pharmacophore that binds to the target, a photoreactive group that forms a covalent bond upon UV irradiation, and an enrichment handle (like biotin (B1667282) or an alkyne) for subsequent isolation and identification. nih.govresearchgate.netenamine.net

This compound is an ideal starting scaffold for the synthesis of such probes due to its amenable functional groups. The primary amine and the hydroxyl group serve as convenient handles for chemical modification. nih.govnih.gov A general strategy would involve attaching a linker to either the amine or hydroxyl group, with the linker terminating in a photoreactive moiety (e.g., a diazirine, benzophenone, or aryl azide) and an enrichment tag. enamine.netnih.gov

For example, the primary amine could be acylated with a reagent that already contains a diazirine and a terminal alkyne. The alkyne can then be used in a "click" reaction with an azide-functionalized biotin tag for enrichment of cross-linked proteins. The modular nature of this synthesis allows for the creation of a library of probes with different linker lengths and photoreactive groups to optimize target capture. researchgate.net The resulting probes can be incubated with live cells or cell lysates, irradiated to induce covalent cross-linking, and the tagged proteins enriched and identified by mass spectrometry. nih.gov This approach can reveal both on-target and off-target interactions, providing crucial insights into the compound's biological activity.

Table 2: Functional Groups of this compound for Probe Synthesis

Functional GroupPotential Derivatization ReactionAttached Moiety for Chemical Probe
Primary Amine (-NH₂)Amide bond formation (acylation)Linker-Photoaffinty Group-Enrichment Tag
Hydroxyl (-OH)Ester or Ether bond formationLinker-Photoaffinty Group-Enrichment Tag
Tertiary Amine (N-benzyl)N-debenzylation followed by re-alkylationModified benzyl group incorporating probe functionalities

Development of Prodrugs and Advanced Targeted Delivery Systems Utilizing the Piperidine Scaffold

A significant challenge in drug development is optimizing a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The prodrug approach involves the temporary chemical modification of an active drug to overcome these barriers. nih.govmdpi.com this compound, with its primary amine and hydroxyl groups, is well-suited for prodrug design.

The primary amine, which is typically protonated at physiological pH, can limit passive diffusion across biological membranes. Masking this group as a bioreversible amide or carbamate (B1207046) can increase lipophilicity and enhance absorption. nih.gov These promoieties are designed to be cleaved by endogenous enzymes (e.g., esterases or amidases) to release the active parent drug in vivo. nih.gov Similarly, the hydroxyl group can be converted into an ester, which can be hydrolyzed by esterases.

The piperidine scaffold itself is a valuable component for targeted delivery systems. nih.govresearchgate.net By attaching specific ligands to the this compound core, it is possible to direct the molecule to particular cells or tissues. For example, conjugation to moieties recognized by specific cell surface receptors or transporters could concentrate the drug at its site of action, increasing efficacy and reducing systemic toxicity. Furthermore, piperidine-containing molecules can be incorporated into larger drug delivery systems like polymeric films or nanoparticles to control the rate and location of drug release. nih.gov

Table 3: Potential Prodrug Strategies for this compound

Functional GroupProdrug LinkagePromoietiesGoal of ModificationCleavage Mechanism
Primary AmineAmide, CarbamateAmino acids, fatty acidsIncrease lipophilicity, enhance membrane permeabilityEnzymatic (Amidases)
Primary AmineAcyloxyalkyl carbamate(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (dioxolenyl)Improve oral bioavailabilityEnzymatic (Esterases) followed by chemical decomposition
HydroxylEsterPhosphate, amino acidsIncrease water solubility, transporter-mediated uptakeEnzymatic (Phosphatases, Esterases)

Opportunities for Further Derivatization and In-depth Structure-Activity Relationship Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov The this compound scaffold offers multiple, chemically distinct sites for modification, making it an excellent candidate for in-depth SAR exploration.

Key points for derivatization include:

The Primary Amino Group: Acylation, sulfonylation, reductive amination, or urea (B33335)/thiourea formation can introduce a wide variety of substituents. This allows for probing interactions such as hydrogen bonding and ionic interactions with a biological target.

The Hydroxyl Group: Conversion to esters or ethers can modify steric bulk, hydrogen bonding capability, and lipophilicity.

The N-Benzyl Group: The benzyl group itself can be substituted on the aromatic ring to explore electronic and steric effects. Alternatively, it can be removed and replaced with other alkyl or aryl groups to assess the importance of this substituent for activity. SAR studies on related N-benzylpiperidine analogs have shown this position to be critical for modulating target affinity and selectivity. nih.govacs.org

The Piperidine Ring: While more synthetically challenging, modifications to the piperidine ring itself, such as introducing substituents or altering its conformation through bridged structures, can profoundly impact activity by optimizing the spatial arrangement of the key functional groups. nih.gov

A systematic derivatization of these positions, coupled with pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, could lead to the development of highly potent and selective agents for a range of biological targets. nih.govdergipark.org.trmdpi.com

Table 4: Derivatization Sites on this compound for SAR Studies

Modification SiteExample ReactionsPotential Impact on Properties
Primary AmineAcylation, Reductive Amination, SulfonylationModulate basicity, hydrogen bonding, steric bulk, and target interactions.
Hydroxyl GroupEsterification, EtherificationAlter lipophilicity, hydrogen bond donor/acceptor character, and metabolic stability.
N-Benzyl Group (Aromatic Ring)Electrophilic Aromatic SubstitutionFine-tune electronic properties and explore additional binding pockets.
N-Benzyl Group (Nitrogen)Debenzylation followed by N-Alkylation/ArylationSignificantly alter steric profile, lipophilicity, and overall target affinity/selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-1-benzylpiperidin-3-yl)methanol
Reactant of Route 2
(3-Amino-1-benzylpiperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.